molecular formula C12H11NO3S B2731290 2-(2-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid CAS No. 1047309-49-8

2-(2-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2731290
CAS No.: 1047309-49-8
M. Wt: 249.28
InChI Key: AAXQOAAWMHGLBN-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-ethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or ethoxyphenyl group.

Scientific Research Applications

2-(2-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-thiazole-4-carboxylic acid: Lacks the ethoxy group, which can influence its reactivity and applications.

    2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid: Contains a methoxy group instead of an ethoxy group, affecting its chemical properties.

    2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid:

Uniqueness

The presence of the ethoxy group in 2-(2-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-ethoxyphenyl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-2-16-10-6-4-3-5-8(10)11-13-9(7-17-11)12(14)15/h3-7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXQOAAWMHGLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047309-49-8
Record name 2-(2-ethoxyphenyl)-1,3-thiazole-4-carboxylic acid
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